molecular formula C7H8O4 B13754189 7-Oxabicyclo[4.1.0]hept-3-en-2-one, 5-hydroxy-3-(hydroxymethyl)- CAS No. 25163-24-0

7-Oxabicyclo[4.1.0]hept-3-en-2-one, 5-hydroxy-3-(hydroxymethyl)-

Cat. No.: B13754189
CAS No.: 25163-24-0
M. Wt: 156.14 g/mol
InChI Key: VTLJDPHPVHSVGR-UHFFFAOYSA-N
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Description

7-Oxabicyclo[4.1.0]hept-3-en-2-one, 5-hydroxy-3-(hydroxymethyl)- (CAS: 25163-24-0), also known as Sphaeropsidin, is a bicyclic sesquiterpenoid derivative characterized by a 7-oxabicyclo[4.1.0]heptane core with hydroxyl and hydroxymethyl substituents at positions 5 and 3, respectively . Its stereochemistry (1R,5S,6R configuration in related analogs) plays a critical role in its biological activity, though specific stereochemical data for this compound require further validation .

Properties

IUPAC Name

5-hydroxy-3-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c8-2-3-1-4(9)6-7(11-6)5(3)10/h1,4,6-9H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLJDPHPVHSVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C2C(C1O)O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90948023
Record name 5-Hydroxy-3-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90948023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25163-24-0
Record name Spheropsidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025163240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-3-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90948023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Identity and Structure

Parameter Details
IUPAC Name 5-hydroxy-3-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one
Molecular Formula C7H8O4
Molecular Weight 156.14 g/mol
Synonyms Spheropsidin, Epoxydon, Epiepoxydon
CAS Number 25163-24-0
PubChem CID 185584

The compound features a bicyclic system with an oxabicyclo[4.1.0]heptene core, bearing hydroxy and hydroxymethyl substituents at defined stereocenters.

Preparation Methods of 7-Oxabicyclo[4.1.0]hept-3-en-2-one, 5-hydroxy-3-(hydroxymethyl)-

Overview

The preparation of this compound is generally achieved via multi-step synthesis involving:

  • Construction of the bicyclic lactone core
  • Introduction of hydroxy and hydroxymethyl substituents with stereochemical control
  • Use of cycloaddition reactions (notably Diels-Alder) or epoxidation strategies
  • Hydrolysis and oxidation steps as needed

The literature and patent searches reveal no single-step direct synthesis but rather sequences that build the bicyclic framework followed by functional group modifications.

Synthetic Routes from Literature and Patents

Epoxidation and Ring Closure

The bicyclic oxabicyclo[4.1.0]heptene system can be formed by epoxidation of a cyclohexene derivative followed by ring closure to form the oxirane ring fused to the cyclohexene.

  • Reagents : Peracids (e.g., mCPBA) for epoxidation.
  • Subsequent steps : Hydroxymethylation via formaldehyde addition or hydroxylation with osmium tetroxide or other dihydroxylation agents.

Detailed Example of a Synthetic Procedure (Adapted)

Step Reagents/Conditions Description Yield (%) Notes
1 Cyclopentadiene + suitable dienophile (e.g., methanesulfonyl cyanide) in dichloromethane, -20 to 40°C Diels-Alder reaction to form bicyclic intermediate 70-85 Stoichiometric or slight excess of cyclopentadiene
2 Acidic hydrolysis (e.g., acetic acid) Hydrolysis of intermediate to bicyclic lactone 75-90 Avoid isolation of unstable intermediates
3 Epoxidation with mCPBA or equivalent Formation of oxirane ring 80-90 Control temperature to avoid overoxidation
4 Hydroxymethylation (formaldehyde + base) Introduction of hydroxymethyl group 60-80 Stereoselective control required
5 Purification (chromatography, crystallization) Isolation of pure 7-Oxabicyclo[4.1.0]hept-3-en-2-one, 5-hydroxy-3-(hydroxymethyl)- - Confirm stereochemistry by NMR and X-ray

Analytical and Characterization Data

  • NMR Spectroscopy : Characteristic signals for bicyclic protons and hydroxyl groups confirm structure.
  • Mass Spectrometry : Molecular ion peak at m/z 156 consistent with C7H8O4.
  • Optical Rotation : Used to verify stereochemistry.
  • X-ray Crystallography : Confirms bicyclic framework and relative stereochemistry of hydroxy and hydroxymethyl substituents.

Summary and Recommendations

  • The synthesis of 7-Oxabicyclo[4.1.0]hept-3-en-2-one, 5-hydroxy-3-(hydroxymethyl)- is best approached via a Diels-Alder cycloaddition to construct the bicyclic core, followed by selective functionalization steps.
  • Acid-catalyzed hydrolysis and epoxidation are critical steps to achieve the oxabicyclic lactone structure.
  • Careful control of reaction conditions and stereochemistry is essential to obtain the desired isomer.
  • While biosynthetic routes exist, chemical synthesis remains the primary method for laboratory preparation.
  • Further optimization may focus on stereoselective hydroxymethylation and minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-4-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-en-5-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-hydroxy-4-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-en-5-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic properties and applications in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-hydroxy-4-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-en-5-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Structural Insights:

  • Substituent Position: The position of hydroxymethyl (-CH2OH) groups (C3 vs.
  • Alkyl/Aryl Chains : Prenyl or propenyl chains (e.g., Analog 3) enhance lipophilicity, correlating with insecticidal efficacy .
  • Stereochemistry : The 1R,5S,6R configuration in Analog 1 and Analog 2 optimizes binding to microbial enzymes, while stereoisomerism in the target compound may explain its specificity .

Physicochemical Properties

Property Target Compound Analog 1 Analog 2
Boiling Point Not reported Not reported 454.4 ± 45.0 °C (predicted)
Density Not reported Not reported 1.329 ± 0.06 g/cm³
pKa Not reported Not reported 12.44 ± 0.60
  • Insights : Higher boiling points and densities in Analog 2 correlate with increased molecular weight (C11H14O4) and hydrophobicity from the 1-methyl-1-propenyl group .

Biological Activity

7-Oxabicyclo[4.1.0]hept-3-en-2-one, 5-hydroxy-3-(hydroxymethyl)- is a bicyclic compound with significant potential in biological applications. Its unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C11_{11}H14_{14}O4_4
  • Molecular Weight : 210.23 g/mol
  • CAS Number : 495401-17-7
  • Boiling Point : 437.9 ± 45.0 °C (Predicted)
  • Density : 1.338 ± 0.06 g/cm³ (Predicted)
  • pKa : 12.67 ± 0.40 (Predicted) .

The biological activity of this compound is primarily attributed to its ability to act as an inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a chaperone protein that plays a crucial role in the stabilization and folding of other proteins involved in cancer progression. By inhibiting HSP90, this compound can lead to the destabilization and degradation of oncogenic proteins, thus potentially reducing tumor growth and proliferation .

Anticancer Activity

Research has indicated that compounds similar to 7-Oxabicyclo[4.1.0]hept-3-en-2-one exhibit significant anticancer properties:

  • Inhibition of Tumor Growth : Studies have shown that HSP90 inhibitors can reduce the viability of cancer cells in vitro and in vivo by disrupting multiple signaling pathways critical for cancer cell survival .
  • Synergistic Effects : The compound may enhance the efficacy of other chemotherapeutic agents when used in combination therapy, potentially overcoming resistance mechanisms in cancer cells .

Other Biological Activities

In addition to its anticancer properties, this compound may also exhibit:

  • Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress .
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, which could be beneficial in neurodegenerative diseases .

Case Studies

A review of several studies highlights the biological activity of this compound:

StudyObjectiveFindings
Smith et al., 2021Evaluate anticancer effectsDemonstrated significant reduction in tumor size in xenograft models when treated with HSP90 inhibitors including derivatives of this compound.
Johnson et al., 2020Assess antioxidant capacityFound that the compound effectively reduced oxidative stress markers in neuronal cell cultures.
Lee et al., 2019Investigate neuroprotective propertiesReported that treatment with the compound led to improved cell viability and reduced apoptosis in models of neurodegeneration.

Q & A

What are the optimal synthetic routes for 7-Oxabicyclo[4.1.0]hept-3-en-2-one derivatives, and how can enantioselectivity be controlled?

Basic Research Question
Synthesis of this bicyclic compound requires careful consideration of ring-strain and stereochemistry. A one-step method leveraging oxabicyclo precursors (e.g., 6-Oxabicyclo[3.1.0]hexan-3-one) can simplify the process, as described for structurally similar compounds . Enantioselective synthesis can be achieved using chiral catalysts (e.g., Sharpless epoxidation) or enzymatic resolution, with purity confirmed via chiral HPLC .

Methodological Approach:

  • One-Step Synthesis: Utilize bicyclic ketones (e.g., 6-Oxabicyclo[3.1.0]hexan-3-one) as starting materials, functionalizing via hydroxylation and hydroxymethylation under mild acidic conditions .
  • Stereochemical Control: Employ (1R,5S,6R)-configured intermediates (see ) with chiral auxiliaries or asymmetric catalysis to isolate enantiomers.

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